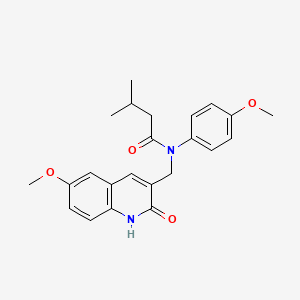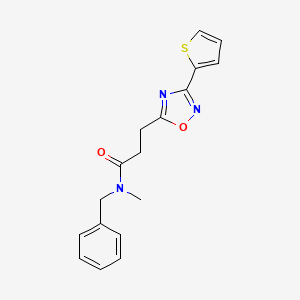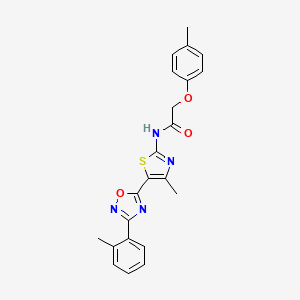
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide, also known as HMN-214, is a small molecule drug candidate that has shown potential in the treatment of cancer. It is a member of the family of isonicotinamide derivatives and has been extensively studied for its anticancer properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes involved in tumor angiogenesis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress, activate the p53 pathway, and inhibit the Akt/mTOR pathway. It has also been shown to inhibit the expression of certain genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide for lab experiments is its potent anticancer activity. It has also been shown to have relatively low toxicity in animal models. However, its synthesis is complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide. One area of focus is the development of more efficient synthesis methods to increase its availability for research and potential clinical use. Another area of research is the identification of biomarkers that can predict response to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide treatment. Additionally, there is a need for further studies to evaluate its potential in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form a key intermediate. This intermediate is then reacted with propylamine and isonicotinic acid to yield N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide.
Aplicaciones Científicas De Investigación
The scientific research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide has focused on its potential as an anticancer agent. Studies have shown that it has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to be effective in inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-10-23(20(25)14-6-8-21-9-7-14)13-16-11-15-12-17(26-2)4-5-18(15)22-19(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVBOYYMJOBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)


![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)
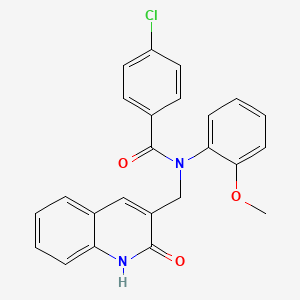
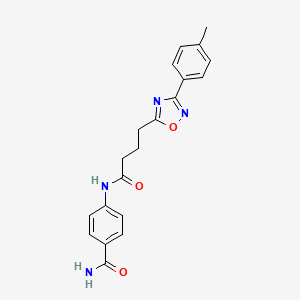
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)


